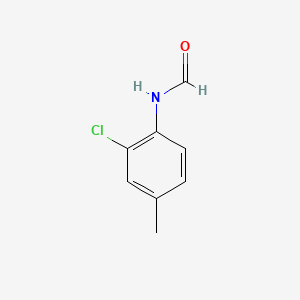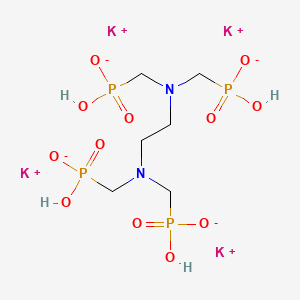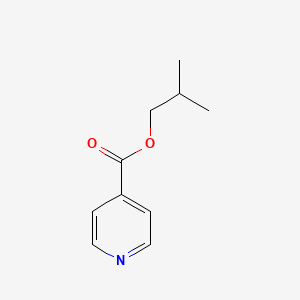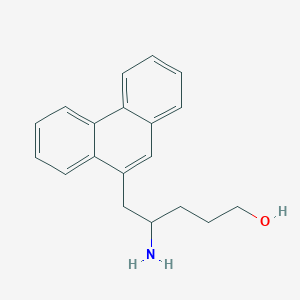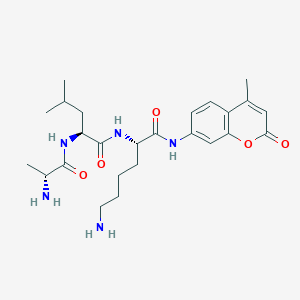
H-D-Ala-Leu-Lys-Amc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Leu-Lys-Amc involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions
H-D-Ala-Leu-Lys-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. The hydrolysis of the amide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a specific protease (e.g., plasmin) and is carried out under physiological conditions (pH 7.4, 37°C). The reaction can be monitored by measuring the increase in fluorescence intensity at an excitation wavelength of 342 nm and an emission wavelength of 440 nm .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a highly fluorescent compound. The release of AMC serves as an indicator of protease activity and is used in various enzymatic assays .
科学研究应用
H-D-Ala-Leu-Lys-Amc has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Enzyme Activity Assays: this compound is used as a substrate in assays to measure the activity of proteolytic enzymes such as plasmin.
Drug Development: The compound is used in the screening of potential inhibitors of proteolytic enzymes.
Diagnostic Tools: This compound is employed in diagnostic assays to detect abnormalities in protease activity, which can be indicative of various diseases and conditions.
Biological Research: The compound is used to study the mechanisms of protease action and regulation in biological systems.
作用机制
H-D-Ala-Leu-Lys-Amc exerts its effects through its role as a substrate for proteolytic enzymes. When the compound is cleaved by an enzyme such as plasmin, the amide bond between the peptide and the AMC moiety is hydrolyzed, releasing the fluorescent AMC. This release can be detected and quantified, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .
相似化合物的比较
H-D-Ala-Leu-Lys-Amc is unique in its high specificity and sensitivity as a fluorogenic substrate for plasmin. Similar compounds include:
H-D-Ala-Phe-Lys-Amc: Another fluorogenic substrate with a similar structure but different amino acid sequence, used for measuring the activity of different proteases.
H-D-Ala-Leu-Lys-7-amido-4-methylcoumarin hydrochloride: A variant of this compound with a hydrochloride salt form, offering different solubility properties.
H-D-Ala-Leu-Lys-7-amido-4-methylcoumarin acetate: Another variant with an acetate salt form, used in specific enzymatic assays.
These compounds share similar applications but differ in their specificity for various proteases and their solubility properties, making this compound a preferred choice for certain assays due to its high sensitivity and specificity .
属性
分子式 |
C25H37N5O5 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)/t16-,19+,20+/m1/s1 |
InChI 键 |
FHYIXLQAMONDNN-UXPWSPDFSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
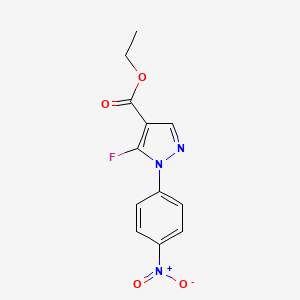
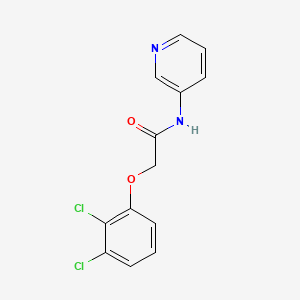
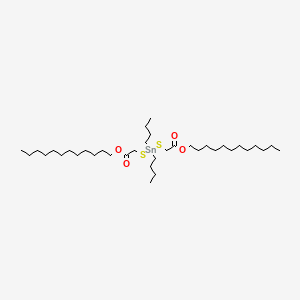
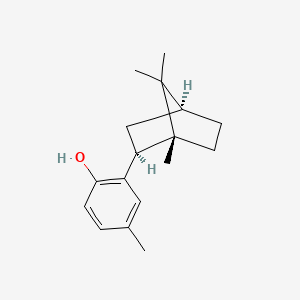

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)

